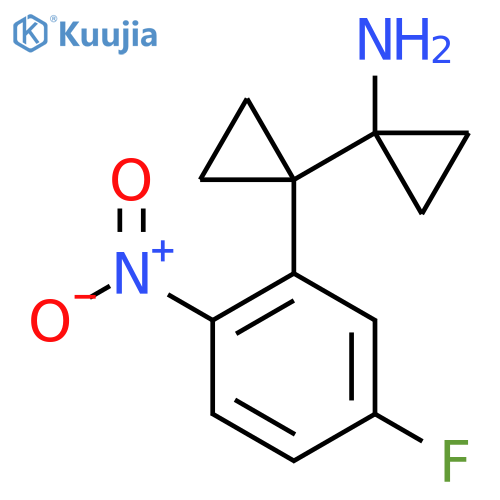

Cas no 2228325-93-5 (1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine)

1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine

- 2228325-93-5

- EN300-1793330

- 1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine

-

- インチ: 1S/C12H13FN2O2/c13-8-1-2-10(15(16)17)9(7-8)11(3-4-11)12(14)5-6-12/h1-2,7H,3-6,14H2

- InChIKey: YGNLRIVLDGESSL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C1(CC1)C1(CC1)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 236.09610582g/mol

- どういたいしつりょう: 236.09610582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 71.8Ų

1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793330-5.0g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1793330-10.0g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1793330-0.25g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-10g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-0.5g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-1.0g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1793330-0.05g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-5g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-1g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1793330-2.5g |

1-[1-(5-fluoro-2-nitrophenyl)cyclopropyl]cyclopropan-1-amine |

2228325-93-5 | 2.5g |

$2492.0 | 2023-09-19 |

1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amineに関する追加情報

Introduction to 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228325-93-5)

1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228325-93-5, represents a class of molecules that are being extensively studied for their potential applications in drug development. The presence of both fluoro and nitro substituents in its aromatic ring system contributes to its intriguing chemical behavior, making it a subject of considerable interest among researchers.

The molecular structure of 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine features a cyclopropyl group attached to a cyclopropane ring, which is further linked to a phenyl ring substituted with a fluoro and a nitro group. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in the compound's pharmacological profile. Similarly, the nitro group can serve as a handle for further chemical modifications, enabling the synthesis of analogs with tailored properties.

In recent years, there has been a growing interest in exploring the therapeutic potential of compounds containing fluoro and nitro substituents. These groups are widely recognized for their ability to enhance drug efficacy and bioavailability. For instance, fluoro-substituted molecules have been shown to improve metabolic stability, while nitro groups can be reduced to amino groups under physiological conditions, leading to the formation of bioactive species. This dual functionality makes 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The cyclopropylcyclopropane core structure is relatively rare in drug candidates but has shown promise in certain contexts due to its unique spatial constraints and electronic properties. These characteristics can be leveraged to design molecules that interact selectively with biological targets, thereby minimizing off-target effects. Additionally, the presence of both fluoro and nitro groups provides multiple points for chemical intervention, allowing researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug design. Computational modeling and experimental techniques have been employed to elucidate how subtle modifications in the molecular structure can influence binding affinity and efficacy. In the case of 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine, these approaches have revealed that the spatial arrangement of the substituents plays a critical role in determining its interaction with biological targets. This knowledge is invaluable for guiding the synthesis of derivatives with enhanced therapeutic potential.

The pharmaceutical industry has increasingly recognized the value of investing in research on such specialized compounds. Companies are actively seeking innovative molecules that can address unmet medical needs, and compounds like 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine offer a wealth of possibilities for discovery. By leveraging cutting-edge synthetic methodologies and biophysical techniques, researchers aim to unlock the full potential of this compound and related derivatives.

The synthesis of 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine involves several key steps that highlight the ingenuity required in modern organic chemistry. The preparation typically begins with the functionalization of a suitable precursor molecule, followed by sequential introduction of the fluoro and nitro groups onto the aromatic ring. The cyclopropylcyclopropane core is then constructed through carefully controlled reactions that ensure high yield and purity. Each step must be meticulously optimized to achieve the desired product with minimal side reactions.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, confirming that it matches the intended design. Further characterization may also include X-ray crystallography if single crystals can be obtained, which offers an atomic-level view of the molecule's geometry.

The biological evaluation of 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine is another critical aspect of its study. Researchers conduct various assays to assess its interaction with potential biological targets, such as enzymes or receptors relevant to specific diseases. These assays help determine whether the compound exhibits desirable pharmacological properties, including potency, selectivity, and toxicity profiles.

In conclusion, 1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228325-93-5) represents an exciting frontier in pharmaceutical chemistry. Its unique structural features and functional groups make it a compelling candidate for further exploration in drug development efforts aimed at addressing various therapeutic challenges.

2228325-93-5 (1-1-(5-fluoro-2-nitrophenyl)cyclopropylcyclopropan-1-amine) 関連製品

- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)

- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)

- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

- 2060019-86-3(2-amino-5-fluoro-2-methylpentan-1-ol)

- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)

- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)

- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)

- 201608-14-2(Ac-DEVD-AFC)